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Compound of Interest

Compound Name: 5-Bromo-2-methylaniline

Cat. No.: B1273131

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-methylaniline (CAS No: 39478-78-9), a key intermediate in the synthesis of
pharmaceuticals and other fine chemicals. The document is intended for researchers,
scientists, and professionals in drug development, offering a detailed look at its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for 5-Bromo-2-methylaniline.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCls)

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(5, ppm)
Hz)

6.95 d 8.2 1H H-3

6.88 dd 82,21 1H H-4

6.50 d 2.1 1H H-6

3.65 S - 2H -NH:z

2.10 S - 3H -CHs
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Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCls)

Chemical Shift (6, ppm)

Assighment

144.5 C-2
132.0 C-4
130.5 C-6
121.0 C-5
118.5 C-1
115.0 C-3
17.0 -CHs

Table 3: FT-IR Spectroscopic Data (Solid, KBr Pellet)

Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric,
3440, 3360 Strong )

symmetric)
3020 Medium Aromatic C-H stretch
2925, 2855 Medium Aliphatic C-H stretch
1620 Strong N-H bend (scissoring)
1580, 1490 Strong Aromatic C=C stretch
1280 Strong Aromatic C-N stretch
1030 Medium Aromatic C-H in-plane bend

Aromatic C-H out-of-plane
810 Strong

bend
650 Medium C-Br stretch

Table 4: Mass Spectrometry Data (Electron lonization, 70 eV)
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miz Relative Intensity (%) Assighment

[M+2]* Molecular ion (with

187 98 8r)

185 100 [M]* Molecular ion (with 7°Br)
172 40 [M - CHsz + 2]*

170 42 [M - CH3]*

106 85 [M - Br]*

77 30 [CeHs]*

Experimental Protocols

The data presented above are typically acquired using standard analytical instrumentation and
methodologies. The following protocols provide a general framework for obtaining such
spectra.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: For 1H and 3C NMR, approximately 5-25 mg of the solid 5-Bromo-2-
methylaniline is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d
(CDCIs).[1] To ensure high-quality spectra, the solution should be free of any solid particles
and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an
internal standard for chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Spectra are recorded on a high-field NMR spectrometer, for example, at a
proton frequency of 400 or 500 MHz.[2]

e 1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation
delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals
(typically 0-12 ppm).

e 13C NMR Acquisition: Due to the low natural abundance of the 13C isotope, a greater number
of scans is required.[3] A proton-decoupled pulse sequence is commonly used to simplify the
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spectrum to single lines for each unique carbon atom and to benefit from the Nuclear
Overhauser Effect (NOE) which enhances signal intensity.[3][4]

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a solid sample like 5-Bromo-2-methylaniline, the KBr pellet
method or the thin solid film method is common.[5][6]

o KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium
bromide (KBr). The mixture is then compressed under high pressure to form a transparent
or translucent pellet.

o Thin Solid Film: The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a
drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[5] The solvent is allowed
to evaporate, leaving a thin film of the compound on the plate.[5]

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

e Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first.
Then, the sample is placed in the instrument's sample compartment, and the spectrum is
acquired.[7] Data is typically collected over the mid-IR range of 4000-400 cm™1,

2.3 Mass Spectrometry (MS)

o Sample Introduction: The compound, which must be volatile, is introduced into the ion
source. For a solid with a suitable boiling point, a direct insertion probe may be used, which
allows the sample to be heated to achieve the necessary vapor pressure.

« lonization Method: Electron lonization (EI) is a common technique for relatively small, stable
organic molecules.[8] In El, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.[8] This
extensive fragmentation provides valuable structural information.[8]

e Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, which
separates them based on their mass-to-charge (m/z) ratio. A detector then records the
abundance of each ion, generating a mass spectrum.[9]
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Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: Workflow for the spectroscopic characterization of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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